

Metal ion binding properties of Histatin-5 (zinc, copper)

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Compound of Interest					
Compound Name:	Histatin-5				
Cat. No.:	B12046305	Get Quote			

Core Introduction: Histatin-5 and Metal Ion Interactions

Histatin-5 (Hst-5) is a 24-amino acid cationic peptide found in human saliva, playing a crucial role in the innate immune system. Its primary sequence is D-S-H-A-K-R-H-H-G-Y-K-R-K-F-H-E-K-H-H-S-H-R-G-Y. Hst-5 is renowned for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][2][3][4][5] The biological function of Hst-5 is intricately linked to its ability to bind divalent metal ions, with zinc (Zn²⁺) and copper (Cu²⁺) being of primary interest.[6][7][8] The peptide contains several well-defined metal-binding motifs, including an N-terminal ATCUN (Amino Terminal Cu(II) and Ni(II)) motif (D-S-H) and a characteristic HEXXH motif (H₁₅-E-K-H-H₁₉), which are critical for these interactions.[7][8][9] [10] Understanding the biophysical and chemical characteristics of these metal-peptide complexes is vital for elucidating the mechanisms of Hst-5's antimicrobial action and for the development of novel therapeutic agents.

Quantitative Data on Metal Ion Binding

The affinity and stoichiometry of Zn²⁺ and Cu²⁺ binding to **Histatin-5** have been characterized using various biophysical techniques. The data reveal distinct binding modes and affinities for each metal ion.

Zinc (Zn²⁺) Binding Properties



The interaction with zinc is complex, with evidence suggesting multiple binding sites and a significant role in modulating the peptide's antifungal mechanism.[1][11] While some studies indicate Zn²⁺ binding potentiates candidacidal activity by promoting membrane disruption, others suggest it can inhibit cellular uptake, highlighting a concentration-dependent regulatory role.[1][2][3][11][12]

Parameter	Value	Method(s)	Conditions	Reference(s)
Association Constant (K _a)	~10 ⁵ M ⁻¹ (buffer-dependent)	Isothermal Titration Calorimetry (ITC)	рН 7.4	[3][13][14][15]
~6 x 10 ⁶ M ⁻¹ (buffer- independent)	Isothermal Titration Calorimetry (ITC)	рН 7.4	[13][14]	
Dissociation Constant (Kd)	~1.2 x 10 ⁻⁵ M	Not specified	Not specified	[11]
Stoichiometry (Zn²+:Hst-5)	1:1 to 2:1 (temperature- dependent)	Isothermal Titration Calorimetry (ITC)	рН 7.4, 15-37°С	[13][14][15]
Key Binding Residues	His-15 (within HEXXH motif)	Nuclear Magnetic Resonance (NMR)	Aqueous solution	[16]

Copper (Cu²⁺) Binding Properties

Histatin-5 exhibits a very high affinity for Cu²⁺, primarily at its N-terminal ATCUN motif.[16] This interaction is believed to be functionally significant, as copper availability has been shown to modulate and enhance the antifungal activity of Hst-5 against C. albicans.[9][17]



Parameter	Value	Method(s)	Conditions	Reference(s)
Association Constant (K _a)	~2.6 x 10 ⁷ M ⁻¹	Isothermal Titration Calorimetry (ITC)	Not specified	[3]
Dissociation Constant (Kd) for Cu(II)	~8 pM	Spectrophotomet ric Titration	рН 7.4	[9][17]
Dissociation Constant (Kd) for Cu(I)	~20 nM	Spectrophotomet ric Titration	рН 7.4	[9]
Stoichiometry (Cu²+:Hst-5)	1:1 (high-affinity site)	Potentiometry, ESI-MS	Not specified	[4][18]
Key Binding Residues	Asp-1, Ser-2, His-3 (ATCUN motif)	Nuclear Magnetic Resonance (NMR)	Aqueous solution	[16]

Experimental Protocols & Methodologies

The characterization of metal binding to **Histatin-5** relies on precise biophysical techniques. The following sections detail the methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is used to determine the binding affinity (K_a), dissociation constant (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Detailed Protocol:

 Preparation: All solutions (Histatin-5 and ZnCl₂ or CuSO₄) are prepared in the same degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.[13][14]

Foundational & Exploratory

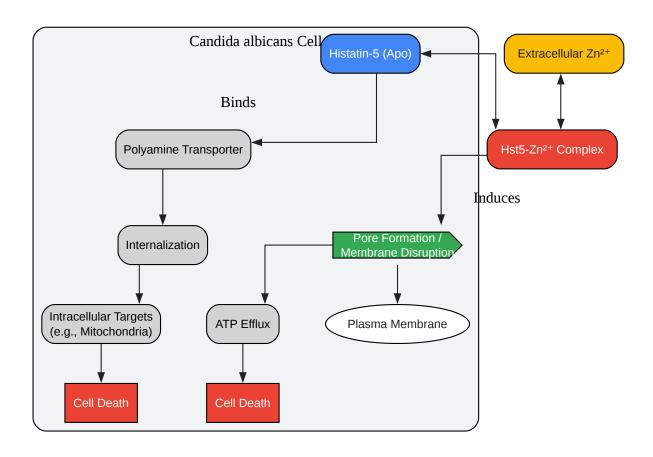




- Loading: The sample cell of the calorimeter is loaded with a known concentration of Histatin-5 (e.g., 15-50 μM). The injection syringe is loaded with a 10-20 fold higher concentration of the metal salt solution.
- Titration: The system is allowed to equilibrate at a constant temperature (e.g., 25°C or 37°C).
 [13][14] A series of small, precise injections (e.g., 2-10 μL) of the metal solution are made into the sample cell.
- Measurement: The heat change following each injection is measured by the instrument relative to a reference cell.
- Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of metal to peptide. This curve is then fitted to a suitable binding model (e.g., one-site or two-site sequential binding) to extract the thermodynamic parameters.[15]







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